Regioisomeric Boc Protection: N2-Boc (2138023-67-1) Enables Orthogonal Deprotection Strategies Compared to 7-Boc Regioisomer (2282328-46-3)
The target compound places the Boc protecting group at the azetidine N2 position, leaving the piperidine N7 as the free amine (as the hydrochloride salt). This is orthogonal to the regioisomeric 7-Boc-1-isopropyl-2,7-diazaspiro[3.5]nonane (CAS 2282328-46-3), which places Boc at the piperidine N7 and leaves the azetidine N2 free. The molecular weight of the target compound (304.9 g/mol as HCl salt vs. 268.4 g/mol for the 7-Boc regioisomer free base) reflects this distinct protection pattern. In synthetic practice, this regioisomeric difference dictates the order of deprotection and functionalization: the target compound permits first-step derivatization at the piperidine N7 (via free amine coupling, reductive amination, or sulfonylation) while the azetidine N2 remains Boc-protected, followed by orthogonal Boc deprotection to reveal the azetidine N2 for a second, distinct derivatization. The 7-Boc regioisomer enforces the opposite sequence, making it unsuitable for synthetic routes that require initial piperidine modification .
| Evidence Dimension | Boc protection site (regioisomeric identity) |
|---|---|
| Target Compound Data | N2-Boc (azetidine), N7 free amine as HCl; MW 304.9 g/mol; CAS 2138023-67-1 |
| Comparator Or Baseline | 7-Boc-1-isopropyl-2,7-diazaspiro[3.5]nonane: N7-Boc (piperidine), N2 free; MW 268.4 g/mol; CAS 2282328-46-3 |
| Quantified Difference | Regioisomeric Boc position; MW difference +36.5 g/mol (reflects HCl salt + distinct Boc placement); orthogonal synthetic sequences |
| Conditions | Structural identity verified by CAS registry and vendor analytical specifications |
Why This Matters
This regioisomeric distinction determines the entire synthetic sequence for multi-step elaboration; selecting the wrong regioisomer forces re-design of the protection/deprotection strategy, potentially adding 2–4 synthetic steps.
